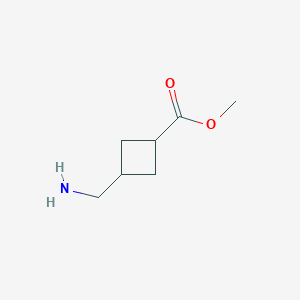

Methyl 3-(aminomethyl)cyclobutane-1-carboxylate

Description

Methyl 3-(aminomethyl)cyclobutane-1-carboxylate (CAS: 1631027-18-3) is a cyclobutane-derived small molecule scaffold with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . The compound features a strained four-membered cyclobutane ring substituted with an aminomethyl group at position 3 and a methyl ester at position 1. Its structural rigidity and functional groups make it valuable in medicinal chemistry for designing bioactive molecules, particularly as a constrained building block in peptidomimetics or enzyme inhibitors.

Properties

IUPAC Name |

methyl 3-(aminomethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPQUZNQTHTYJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with formaldehyde and ammonia, followed by esterification with methanol. The reaction conditions often require a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Imine or nitrile derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

MAC serves as a crucial building block in organic synthesis, particularly in the development of complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The aminomethyl group can engage in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

- Reduction and Oxidation Reactions : The compound can undergo reduction to yield alcohol derivatives or oxidation to form imine or nitrile derivatives.

2. Medicinal Chemistry

Research indicates that MAC has potential therapeutic applications, particularly in drug development aimed at treating cancer and neurodegenerative diseases. Preliminary studies suggest:

- Tumor Growth Inhibition : MAC exhibits low toxicity while inhibiting tumor growth in preclinical models, suggesting its potential utility in cancer therapy.

- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems indicate that it may influence NMDA receptor activity, which is crucial for synaptic plasticity and memory function .

3. Biological Studies

The compound is being studied for its interactions with biological macromolecules, such as enzymes and receptors. The aminomethyl group may facilitate hydrogen bonding or ionic interactions, influencing enzyme activity and receptor function. Understanding these interactions is essential for assessing MAC's potential therapeutic applications.

Industrial Applications

In industrial settings, MAC is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including:

- Chemical Manufacturing : As an intermediate in the synthesis of other chemical compounds.

- Material Science : In the development of new materials with specific properties tailored for particular applications.

Case Studies

Several case studies have been conducted to explore the applications of MAC:

- Tumor Growth Inhibition : Research has shown that MAC can inhibit tumor growth in preclinical models while exhibiting low toxicity levels.

- Neuropharmacological Investigations : Studies suggest that MAC may modulate neurotransmitter systems, indicating its potential for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Cyclobutane and Cyclopentane Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Methyl 3-(aminomethyl)cyclobutane-1-carboxylate | 1631027-18-3 | C₇H₁₃NO₂ | 143.18 | 3-aminomethyl, 1-methyl ester |

| Methyl 3-aminocyclopentanecarboxylate | 1314922-38-7 | C₇H₁₃NO₂ | 143.18 | 3-amino, cyclopentane ring |

| Methyl 3-methylenecyclobutane-1-carboxylate | 15963-40-3 | C₇H₁₀O₂ | 126.15 | 3-methylene, 1-methyl ester |

| Methyl 3-amino-1-phenylcyclobutane-1-carboxylate | N/A | C₁₂H₁₅NO₂ | 205.25 | 3-amino, 1-phenyl, 1-methyl ester |

| Methyl 1-(methylamino)cyclobutanecarboxylate | N/A | C₇H₁₃NO₂ | 143.18 | 1-methylamino, 1-methyl ester |

Key Observations :

- Substituent Effects: The aminomethyl group in the target compound offers a primary amine for conjugation, unlike the secondary methylamino group in Methyl 1-(methylamino)cyclobutanecarboxylate . The phenyl-substituted analog (Methyl 3-amino-1-phenylcyclobutane-1-carboxylate) exhibits enhanced steric bulk and aromatic interactions, which may influence binding affinity in drug design .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations :

- The methylene group in Methyl 3-methylenecyclobutane-1-carboxylate reduces polarity compared to the aminomethyl group, impacting solubility and reactivity .

Table 3: GHS Hazard Classification Comparison

Key Observations :

- Methyl 3-aminocyclopentanecarboxylate poses significant dermal and respiratory hazards, necessitating strict personal protective equipment (PPE) during handling .

- The target compound’s primary amine may require similar precautions, though specific data are unavailable .

Biological Activity

Methyl 3-(aminomethyl)cyclobutane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a cyclobutane ring substituted with an aminomethyl group and a carboxylate ester group. This compound has garnered interest due to its potential biological activity and therapeutic applications.

Structural Overview

- Molecular Formula : C₇H₁₃NO₂

- Functional Groups :

- Aminomethyl group

- Carboxylate ester group

The presence of these functional groups suggests that this compound may interact with biological macromolecules, such as enzymes and receptors, influencing various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and ionic interactions through the aminomethyl group. These interactions can modulate the activity of enzymes and receptors, potentially leading to therapeutic effects. The specific molecular targets and pathways involved are still under investigation, but preliminary studies indicate promising avenues for further research.

In Vitro Studies

Research has shown that this compound may function as a ligand for various biological targets:

- Enzyme Interactions : Initial studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets have yet to be conclusively identified.

- Receptor Modulation : There is potential for this compound to act as a selective antagonist for specific receptors, similar to other compounds in its class .

Case Studies

- Tumor Growth Inhibition : Some studies have indicated that this compound exhibits low toxicity while inhibiting tumor growth in preclinical models. This suggests its potential utility in cancer therapy, although comprehensive evaluations are necessary to confirm efficacy and safety .

- Neuropharmacological Effects : Investigations into the compound's effects on neurotransmitter systems have suggested it may influence NMDA receptor activity, which is crucial for synaptic plasticity and memory function. This could position it as a candidate for treating neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 3-oxocyclobutanecarboxylate | Contains a ketone group instead of an aminomethyl group | Potentially similar enzyme interactions |

| Methyl 1-aminocyclobutanecarboxylate | Amino group positioned differently on the cyclobutane ring | Varies in receptor binding affinity |

Applications in Research and Industry

This compound has several applications across various fields:

- Chemistry : Serves as an intermediate in synthesizing complex organic molecules.

- Biology : Used in studies focusing on enzyme mechanisms and protein-ligand interactions.

- Medicine : Investigated for potential therapeutic properties, particularly in drug development aimed at cancer and neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(aminomethyl)cyclobutane-1-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via cyclization reactions involving cyclobutane precursors. Key steps include esterification of cyclobutanone derivatives with methanol under acidic catalysis (e.g., H₂SO₄) and subsequent functionalization of the aminomethyl group. For example, similar cyclobutane esters are synthesized via [2+2] cycloadditions or nucleophilic substitutions . Reaction conditions such as reflux temperatures (e.g., 80–100°C), controlled pH, and anhydrous solvents (e.g., THF or ethyl acetate) are critical to avoid side reactions like hydrolysis of the ester group .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural confirmation. For instance, ¹H-NMR analysis of related cyclobutane derivatives (e.g., Methyl 1-(methylamino)cyclobutanecarboxylate) resolves proton environments, such as methylene protons (δ 2.05–1.99 ppm) and ester methyl groups (δ 3.82 ppm) . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight (143.18 g/mol for the target compound) and functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The aminomethyl and ester groups make it a versatile scaffold for drug discovery. It serves as a precursor for bioactive molecules, such as enzyme inhibitors or receptor ligands, via functional group interconversions (e.g., amidation or alkylation). For example, analogous compounds like Ethyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate are studied for their hydrogen-bonding interactions with biological targets .

Advanced Research Questions

Q. How do steric and electronic properties of the cyclobutane ring influence regioselectivity in derivatization reactions?

- Methodological Answer : The cyclobutane ring’s strained geometry imposes steric constraints, favoring reactions at the aminomethyl group due to lower steric hindrance. Electronic effects from the electron-withdrawing ester group direct nucleophilic attacks to the aminomethyl site. Comparative studies with trifluoromethyl-substituted analogs (e.g., Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate) show that electron-deficient substituents enhance reactivity at adjacent positions . Computational modeling (e.g., DFT) can predict reactive sites by analyzing charge distribution .

Q. What strategies resolve contradictions in reported biological activity data for this compound and its analogs?

- Methodological Answer : Discrepancies often arise from purity variations or assay conditions. For example, conflicting IC₅₀ values in enzyme inhibition studies may stem from differences in solvent systems (e.g., DMSO vs. aqueous buffers) or protein expression levels. Rigorous purification (e.g., HPLC ≥95% purity) and standardized bioassays (e.g., fixed pH and temperature) are recommended . Meta-analyses of structurally similar compounds (e.g., Ethyl 1-amino-3-propylcyclobutane-1-carboxylate) can identify trends in structure-activity relationships (SAR) .

Q. How does the compound’s stability under varying pH and temperature conditions impact its utility in long-term studies?

- Methodological Answer : Stability studies using accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) reveal susceptibility to ester hydrolysis under acidic/basic conditions. Buffered solutions (pH 6–8) and inert storage atmospheres (N₂) mitigate degradation. For instance, analogs like Methyl 2-cyanocyclobutane-1-carboxylate show improved stability via steric protection of the ester group . Kinetic studies using HPLC or LC-MS track degradation products .

Q. What advanced techniques validate the compound’s 3D conformation and intermolecular interactions?

- Methodological Answer : X-ray crystallography provides definitive 3D structural data, resolving bond angles and distances critical for docking studies. For example, cyclobutane derivatives with phenyl substituents (e.g., Ethyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate) show π-π stacking interactions in crystal lattices . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to biological targets, with corrections for solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.